tert-Butyl (R)-3-bromoazepane-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-bromoazepane-1-carboxylate: is an organic compound that features a tert-butyl group, a bromine atom, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-bromoazepane-1-carboxylate typically involves the bromination of an azepane derivative followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for tert-butyl (3R)-3-bromoazepane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-bromoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic hydroxylation of the tert-butyl group using manganese catalysts and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese catalysts in the presence of hydrogen peroxide and nonafluoro-tert-butyl alcohol.
Substitution: Nucleophiles such as cyanide ions under basic conditions.
Major Products:
Oxidation: Primary alcohols as the major products.
Substitution: Compounds with substituted nucleophiles replacing the bromine atom.
Scientific Research Applications
Biology and Medicine: The compound’s unique structure makes it a candidate for studying steric effects and conformational rigidity in biological systems. It may also be explored for its potential pharmaceutical applications .
Industry: In the industrial sector, tert-butyl (3R)-3-bromoazepane-1-carboxylate is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-bromoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the bromine atom can participate in substitution reactions. The azepane ring contributes to the compound’s conformational properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- tert-Butyl (3R)-3-chloroazepane-1-carboxylate
- tert-Butyl (3R)-3-iodoazepane-1-carboxylate
Uniqueness: tert-Butyl (3R)-3-bromoazepane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C11H20BrNO2 |
---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (3R)-3-bromoazepane-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
FDJKKSLXLNJGOJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)Br |
Origin of Product |
United States |
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